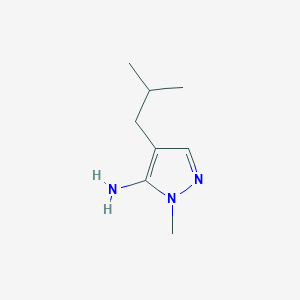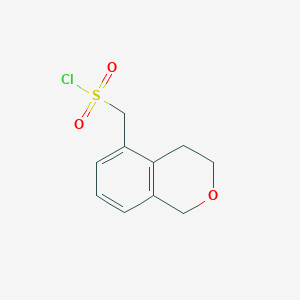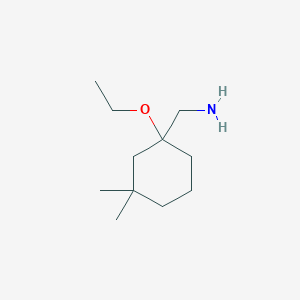
(1-Ethoxy-3,3-dimethylcyclohexyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of (1-Ethoxy-3,3-dimethylcyclohexyl)methanamine involves several steps. One common synthetic route includes the reaction of 3,3-dimethylcyclohexanone with ethyl alcohol in the presence of an acid catalyst to form the ethoxy derivative. This intermediate is then reacted with methanamine under controlled conditions to yield the final product . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research and application needs .
Analyse Des Réactions Chimiques
(1-Ethoxy-3,3-dimethylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1-Ethoxy-3,3-dimethylcyclohexyl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies.
Medicine: It is explored for potential therapeutic applications due to its unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Ethoxy-3,3-dimethylcyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
(1-Ethoxy-3,3-dimethylcyclohexyl)methanamine can be compared with similar compounds such as:
(1-Methoxy-3,3-dimethylcyclohexyl)methanamine: Similar structure but with a methoxy group instead of an ethoxy group.
(1-Ethoxy-3,3-dimethylcyclohexyl)ethanamine: Similar structure but with an ethanamine group instead of methanamine.
(1-Ethoxy-3,3-dimethylcyclohexyl)propylamine: Similar structure but with a propylamine group instead of methanamine. The uniqueness of this compound lies in its specific reactivity and selectivity, which can be tailored for various applications.
Propriétés
Formule moléculaire |
C11H23NO |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
(1-ethoxy-3,3-dimethylcyclohexyl)methanamine |
InChI |
InChI=1S/C11H23NO/c1-4-13-11(9-12)7-5-6-10(2,3)8-11/h4-9,12H2,1-3H3 |
Clé InChI |
VWNNKHMXHHUEEZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(CCCC(C1)(C)C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13070439.png)
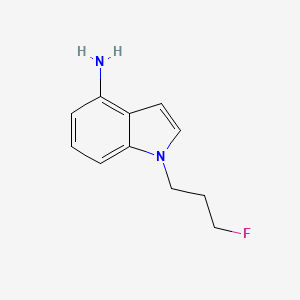
![3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole](/img/structure/B13070446.png)
![(2Z)-2-[(Z)-benzoyl]-3-{3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethoxyphenyl}prop-2-enenitrile](/img/structure/B13070449.png)
![2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13070450.png)
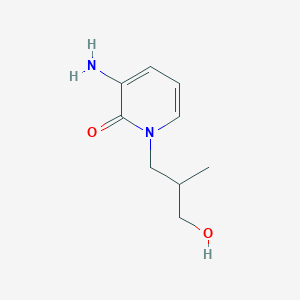
![(4aR,7S,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one](/img/structure/B13070472.png)
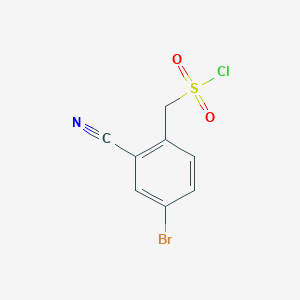
![1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13070483.png)
![{7-ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13070486.png)
